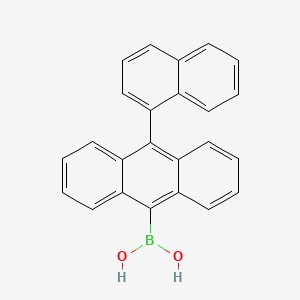

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid

Description

BenchChem offers high-quality (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(10-naphthalen-1-ylanthracen-9-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17BO2/c26-25(27)24-21-13-5-3-11-19(21)23(20-12-4-6-14-22(20)24)18-15-7-9-16-8-1-2-10-17(16)18/h1-15,26-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQXKNXJNDLXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC5=CC=CC=C54)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630473 | |

| Record name | [10-(Naphthalen-1-yl)anthracen-9-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400607-46-7 | |

| Record name | [10-(Naphthalen-1-yl)anthracen-9-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid: Properties and Applications in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Abstract

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid is a specialized aromatic boronic acid that has garnered significant interest as a key building block in the synthesis of advanced organic electronic materials. Its unique structure, featuring a bulky and chromophoric 10-(naphthalen-1-yl)anthracene core, imparts desirable photophysical and thermal properties to the materials derived from it. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of (10-(naphthalen-1-yl)anthracen-9-yl)boronic acid, with a particular focus on its role in the development of high-performance host materials for Organic Light-Emitting Diodes (OLEDs). While direct experimental data for this specific boronic acid is limited in publicly available literature, this guide compiles predicted data and information from closely related analogues to provide a valuable resource for researchers in the field.

Chemical Properties

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid is a white to off-white solid at room temperature.[1] Its chemical structure combines the rigid and fluorescent anthracene core with a naphthalene substituent, creating a sterically hindered and electronically distinct molecule. The boronic acid functional group makes it a versatile intermediate for carbon-carbon bond formation through cross-coupling reactions.

Physicochemical Data

Quantitative data for (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid and its immediate precursor, 9-bromo-10-(naphthalen-1-yl)anthracene, are summarized in Table 1. It is important to note that some of the data for the boronic acid are predicted values due to the limited availability of experimental data in the literature.

| Property | (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid | 9-Bromo-10-(naphthalen-1-yl)anthracene |

| CAS Number | 400607-46-7[2] | 400607-04-7[3] |

| Molecular Formula | C24H17BO2[2] | C24H15Br[3] |

| Molecular Weight | 348.20 g/mol [2] | 383.28 g/mol [3] |

| Appearance | White to off-white powder[1] | Solid[3] |

| Melting Point | Not available | 177.0-181.0 °C[3] |

| Boiling Point (Predicted) | 574.2 °C[2] | 508.0 ± 19.0 °C at 760 mmHg[3] |

| Density (Predicted) | 1.3 g/cm³[2] | Not available |

| pKa (Predicted) | 8.63 ± 0.30[4] | Not available |

| Refractive Index (Predicted) | 1.767[2] | Not available |

Solubility and Stability

The compound is described as being relatively stable under normal laboratory conditions.[4] For long-term storage, it is recommended to keep it in a cool, dry place, and some suppliers suggest refrigeration.[5] Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides), and it is common for commercial samples to contain varying amounts of these anhydrides. This can often be reversed by treatment with water or by performing reactions in the presence of a base and water.

Experimental Protocols

The primary utility of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid lies in its application as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Plausible Synthesis of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid

A common and plausible synthetic route to (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid starts from its corresponding aryl bromide, 9-bromo-10-(naphthalen-1-yl)anthracene. The synthesis involves a lithium-halogen exchange followed by quenching with a trialkyl borate and subsequent acidic workup.

Materials:

-

9-Bromo-10-(naphthalen-1-yl)anthracene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Hexanes

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 9-bromo-10-(naphthalen-1-yl)anthracene in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the lithium-halogen exchange is complete, add triisopropyl borate dropwise at -78 °C.

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl.

-

Stir the mixture vigorously for 1-2 hours to hydrolyze the borate ester.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid by recrystallization from a suitable solvent system (e.g., THF/hexanes or diethyl ether/hexanes).

General Protocol for Suzuki-Miyaura Coupling

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid is a key reagent for introducing the 10-(naphthalen-1-yl)anthracen-9-yl moiety onto other molecules, particularly in the synthesis of host materials for OLEDs.[6]

Materials:

-

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid

-

Aryl halide or triflate (e.g., 9-bromo-spiro[benzo[c]fluorene-7,9′-fluorene] for the synthesis of BH-9NA)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2 with a suitable phosphine ligand)

-

Base (e.g., K2CO3, Cs2CO3, K3PO4)

-

Solvent system (e.g., toluene/water, THF/water, dioxane/water)

Procedure:

-

In a Schlenk flask, combine (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid (typically 1.1-1.5 equivalents), the aryl halide or triflate (1.0 equivalent), the palladium catalyst (e.g., 1-5 mol%), and the base (typically 2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel to yield the desired coupled product.

Applications in Organic Electronics

The primary application of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid is in the field of organic electronics, specifically in the design and synthesis of materials for OLEDs. The bulky and rigid 10-(naphthalen-1-yl)anthracene unit helps to prevent intermolecular π-π stacking in the solid state, which can lead to the formation of non-emissive aggregates and a decrease in device efficiency. This steric hindrance promotes the formation of amorphous thin films with high glass transition temperatures, enhancing the morphological stability and lifetime of OLED devices.

This boronic acid is particularly useful for synthesizing host materials for blue phosphorescent or fluorescent OLEDs. The high triplet energy of the anthracene core is crucial for efficiently confining the triplet excitons on the blue-emitting dopant molecules, thereby preventing energy loss and ensuring high device efficiency.

Visualizations

Synthesis Workflow for an OLED Host Material

The following diagram illustrates a typical workflow for the synthesis of an OLED host material using (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid via a Suzuki-Miyaura coupling reaction.

Caption: Workflow for the synthesis of an OLED host material.

Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid is a valuable and highly specialized building block for the synthesis of advanced organic materials. Its primary application lies in the construction of host materials for OLEDs, where its unique structural features contribute to enhanced device performance and stability. While detailed experimental data for this specific compound are not widely published, this guide provides a comprehensive overview based on available information and data from closely related compounds. The provided experimental protocols for its plausible synthesis and its use in Suzuki-Miyaura coupling reactions offer a practical starting point for researchers. As the demand for high-performance organic electronic devices continues to grow, the importance of specialized building blocks like (10-(naphthalen-1-yl)anthracen-9-yl)boronic acid is expected to increase, driving further research into its properties and applications.

References

A Technical Guide to (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid: A Key Building Block for Advanced OLED Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid, with CAS number 400607-46-7, is a specialized organic compound that has garnered significant attention as a pivotal intermediate in the development of high-performance materials for Organic Light-Emitting Diodes (OLEDs). Its unique molecular architecture, featuring fused anthracene and naphthalene rings, provides a robust platform for the synthesis of advanced host materials, particularly for efficient and stable blue OLEDs. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the fabrication of next-generation electronic displays and lighting.

Chemical and Physical Properties

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid is a white solid organic boron compound.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 400607-46-7 | [1] |

| Molecular Formula | C24H17BO2 | [1] |

| Molecular Weight | 348.21 g/mol | |

| Purity | Typically ≥97% - 99% | [2] |

| Appearance | White powder | [2] |

| Boiling Point | 574.2 °C | [3] |

| Density | 1.3 g/cm³ | [3] |

| Refractive Index | 1.767 | [3] |

Synthesis and Experimental Protocols

While a variety of synthetic routes exist, a common method for the preparation of aryl boronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate.

A prevalent application of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid is in the Suzuki coupling reaction to form carbon-carbon bonds for the creation of more complex organic molecules.[4] This reaction is instrumental in the synthesis of host materials for OLEDs.[5][6]

General Protocol for Suzuki Coupling Reaction

This protocol describes a typical Suzuki coupling reaction for the synthesis of a novel host material for blue OLEDs, using (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid as a key reactant.

Materials:

-

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid

-

Aryl halide (e.g., 9-bromo-spiro[benzo[c]fluorene-7,9′-fluorene])

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3)

-

Solvent (e.g., Toluene, Ethanol, Water mixture)

Procedure:

-

In a flask, dissolve the aryl halide and (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid in the solvent mixture.

-

Add the palladium catalyst and the base to the solution.

-

Heat the mixture to reflux under a nitrogen atmosphere for 24 hours.

-

After cooling to room temperature, extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in OLEDs

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid is a crucial building block for synthesizing host materials in OLEDs, particularly for achieving efficient and stable blue emission. The bulky and rigid structure of the anthracene and naphthalene moieties contributes to a high glass transition temperature and good thermal stability of the resulting materials, which is essential for the longevity of OLED devices.

Materials synthesized from this boronic acid, such as 9-(10-(naphthalene-1-yl)anthracene-9-yl)SBFF (BH-9NA), have been used as host materials in blue OLEDs.[5][6] The performance of such devices is summarized in the table below.

| Device Configuration | Dopant | Luminance Efficiency (cd/A) | Power Efficiency (lm/W) | Color Coordinates (CIE) |

| ITO/DNTPD/NPB/BH-9NA:Dopant/Alq3/Al-LiF | DSA-Ph | 7.03 | - | (0.14, 0.18) |

| ITO/DNTPD/NPB/BH-9NA:Dopant/Alq3/Al-LiF | BD-6MDPA | 6.60 | - | - |

Data is for illustrative purposes based on similar materials and device structures described in the literature.

Visualizations

Synthesis of an OLED Host Material via Suzuki Coupling

Caption: Synthetic pathway for an OLED host material.

General OLED Device Architecture

Caption: A typical multilayered OLED device structure.

Safety and Handling

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid is a chemical that should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.

Conclusion

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid is a high-value organic intermediate with a significant role in the advancement of OLED technology. Its utility in the synthesis of thermally stable and efficient host materials for blue OLEDs makes it a compound of great interest to researchers and manufacturers in the field of organic electronics. The continued development of novel materials derived from this versatile building block is expected to contribute to the creation of next-generation displays and solid-state lighting with enhanced performance and longevity.

References

- 1. chembk.com [chembk.com]

- 2. globalchemmall.com [globalchemmall.com]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid molecular weight and formula

An In-depth Technical Guide on (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid

This technical guide provides an overview of the physicochemical properties of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid, a key organic compound utilized in various research and development applications. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid is an organic boron compound with the following molecular characteristics.[1] The quantitative data is summarized in the table below for ease of reference.

| Property | Value |

| Molecular Formula | C24H17BO2[1][2][3] |

| Molecular Weight | 348.2 g/mol [2] |

| Exact Mass | 348.1321599 Da[2][4] |

| CAS Number | 400607-46-7[1][2] |

Applications in Organic Synthesis

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid is primarily used as a reagent and ligand in organic synthesis.[1] It is particularly valuable in metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, where it can react with halogenated aromatic hydrocarbons or other organic halides to form new carbon-carbon bonds.[1]

Experimental Protocols

Detailed, specific experimental protocols for the direct use of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid in complex biological signaling pathways are not extensively documented in publicly available literature. However, a generalized workflow for its application in a Suzuki coupling reaction, a common procedure for boronic acids, is outlined below.

Signaling Pathways

Currently, there is no established and documented evidence of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid being directly involved in specific biological signaling pathways. Its primary role is as a synthetic building block in the creation of more complex molecules that may have biological activity. The logical diagram below illustrates its position as a precursor in the synthesis of potentially bioactive compounds.

References

Synthesis of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a robust and well-documented synthetic route for the preparation of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid. This compound is a valuable building block in organic synthesis, particularly for the construction of complex polyaromatic hydrocarbons utilized in materials science and as intermediates in the development of novel therapeutics. The synthesis involves a three-step sequence commencing with a Suzuki-Miyaura cross-coupling reaction to form the core naphthalenyl-anthracene scaffold, followed by a selective bromination and subsequent Miyaura borylation to install the boronic acid functionality.

Synthetic Strategy Overview

The synthesis of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid is achieved through the following three key transformations:

-

Step 1: Suzuki-Miyaura Coupling - The synthesis of the precursor, 9-(naphthalen-1-yl)anthracene, is accomplished via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 9-bromoanthracene and naphthalen-1-ylboronic acid.

-

Step 2: Electrophilic Bromination - The 9-(naphthalen-1-yl)anthracene intermediate is then subjected to selective electrophilic bromination at the 10-position of the anthracene core using N-bromosuccinimide (NBS) to yield 9-bromo-10-(naphthalen-1-yl)anthracene.

-

Step 3: Miyaura Borylation - The final step involves the conversion of the aryl bromide to the corresponding boronic acid via a palladium-catalyzed Miyaura borylation reaction with bis(pinacolato)diboron, followed by hydrolysis of the pinacol boronate ester.

Logical Workflow of the Synthesis

Caption: Synthetic workflow for (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid.

Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and provide a comprehensive guide for the synthesis.

Step 1: Synthesis of 9-(Naphthalen-1-yl)anthracene

Reaction Scheme: 9-Bromoanthracene + Naphthalen-1-ylboronic acid --(Pd(PPh3)4, K2CO3)--> 9-(Naphthalen-1-yl)anthracene

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 9-Bromoanthracene | 257.13 | 10.0 | 2.57 g |

| Naphthalen-1-ylboronic acid | 171.99 | 12.0 | 2.06 g |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.3 | 347 mg |

| Potassium Carbonate (K2CO3) | 138.21 | 20.0 | 2.76 g |

| Toluene | - | - | 50 mL |

| Ethanol | - | - | 10 mL |

| Water | - | - | 10 mL |

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 9-bromoanthracene (2.57 g, 10.0 mmol), naphthalen-1-ylboronic acid (2.06 g, 12.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).

-

Add toluene (50 mL) and ethanol (10 mL) to the flask.

-

In a separate beaker, dissolve potassium carbonate (2.76 g, 20.0 mmol) in water (10 mL) and add the aqueous solution to the reaction mixture.

-

Heat the mixture to reflux and maintain under a nitrogen atmosphere with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the organic layer and wash it with water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford 9-(naphthalen-1-yl)anthracene as a solid. An analogous synthesis of 9-phenylanthracene reports a yield of 81.9%.

Step 2: Synthesis of 9-Bromo-10-(naphthalen-1-yl)anthracene

Reaction Scheme: 9-(Naphthalen-1-yl)anthracene + NBS --> 9-Bromo-10-(naphthalen-1-yl)anthracene

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 9-(Naphthalen-1-yl)anthracene | 304.39 | 5.0 | 1.52 g |

| N-Bromosuccinimide (NBS) | 177.98 | 5.5 | 0.98 g |

| Chloroform (CHCl3) | - | - | 50 mL |

Procedure:

-

Dissolve 9-(naphthalen-1-yl)anthracene (1.52 g, 5.0 mmol) in chloroform (50 mL) in a 100 mL round-bottom flask protected from light.

-

Add N-bromosuccinimide (0.98 g, 5.5 mmol) in one portion.

-

Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Wash the reaction mixture with water (2 x 25 mL) to remove succinimide.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/chloroform) to yield 9-bromo-10-(naphthalen-1-yl)anthracene as a crystalline solid. A similar bromination of 9-phenylanthracene yielded the product in 61.2%.

Step 3: Synthesis of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid

Reaction Scheme: 9-Bromo-10-(naphthalen-1-yl)anthracene + Bis(pinacolato)diboron --(Pd(dppf)Cl2, KOAc)--> Intermediate Boronate Ester --(Hydrolysis)--> (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 9-Bromo-10-(naphthalen-1-yl)anthracene | 383.28 | 3.0 | 1.15 g |

| Bis(pinacolato)diboron | 253.94 | 3.6 | 0.91 g |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) | 731.73 | 0.09 | 66 mg |

| Potassium Acetate (KOAc) | 98.14 | 6.0 | 0.59 g |

| 1,4-Dioxane (anhydrous) | - | - | 30 mL |

| Tetrahydrofuran (THF) | - | - | 20 mL |

| 2 M Hydrochloric Acid (HCl) | - | - | ~10 mL |

Procedure:

-

To a dry 100 mL Schlenk flask under a nitrogen atmosphere, add 9-bromo-10-(naphthalen-1-yl)anthracene (1.15 g, 3.0 mmol), bis(pinacolato)diboron (0.91 g, 3.6 mmol), Pd(dppf)Cl2 (66 mg, 0.09 mmol), and potassium acetate (0.59 g, 6.0 mmol).

-

Add anhydrous 1,4-dioxane (30 mL) via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

-

After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude pinacol boronate ester.

-

Dissolve the crude ester in a mixture of THF (20 mL) and water (5 mL).

-

Add 2 M aqueous HCl dropwise until the solution is acidic (pH ~2) and stir vigorously at room temperature for 4-6 hours to effect hydrolysis.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting solid by recrystallization or column chromatography to yield (10-(naphthalen-1-yl)anthracen-9-yl)boronic acid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid and its intermediates. Yields for analogous reactions are provided as estimates.

| Step | Product | Starting Material | Reagents | Solvent(s) | Typical Yield (%) |

| 1 | 9-(Naphthalen-1-yl)anthracene | 9-Bromoanthracene | Naphthalen-1-ylboronic acid, Pd(PPh3)4, K2CO3 | Toluene, Ethanol, Water | ~80 |

| 2 | 9-Bromo-10-(naphthalen-1-yl)anthracene | 9-(Naphthalen-1-yl)anthracene | N-Bromosuccinimide (NBS) | Chloroform | ~60-70 |

| 3 | (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid | 9-Bromo-10-(naphthalen-1-yl)anthracene | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, then HCl (aq) | 1,4-Dioxane, THF | ~70-80 |

Note: The provided yields are based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and purification techniques employed. Optimization of each step is recommended to achieve maximum yields. Characterization of the final product and intermediates by 1H NMR, 13C NMR, and mass spectrometry is essential to confirm their identity and purity.

In-depth Technical Guide: Spectroscopic and Synthetic Data for (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and synthetic data for the compound (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid (CAS No. 400607-46-7). This molecule is of significant interest in the development of advanced materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs), due to its unique photophysical properties derived from the combination of the anthracene and naphthalene moieties.

Physicochemical Properties

A summary of the key physicochemical properties for (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₁₇BO₂ |

| Molecular Weight | 348.20 g/mol |

| CAS Number | 400607-46-7 |

| Appearance | White to off-white powder or solid |

Spectroscopic Data

While direct access to raw spectral data is often limited to original research publications and their supplementary materials, the following sections outline the expected spectroscopic characteristics and provide guidance on the techniques used for the characterization of this and structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a complex series of signals in the aromatic region (typically δ 7.0-9.0 ppm). The spectrum will arise from the protons of the anthracene and naphthalene ring systems. Due to the steric hindrance and anisotropic effects of the bulky aromatic groups, significant chemical shift dispersion is anticipated, aiding in the structural elucidation.

¹³C NMR: The carbon NMR spectrum will display a number of signals corresponding to the 24 carbon atoms in the molecule. The carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation. The remaining aromatic carbons will resonate in the typical downfield region (approximately δ 120-140 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The expected exact mass is approximately 348.1322 g/mol .

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. These include O-H stretching vibrations from the boronic acid group (a broad band typically around 3200-3600 cm⁻¹), B-O stretching vibrations (around 1300-1400 cm⁻¹), and characteristic C-H and C=C stretching and bending vibrations of the aromatic rings.

Synthesis of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid

The synthesis of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid is typically achieved through a multi-step process. A plausible and commonly employed synthetic route is outlined below, based on established methodologies for similar arylboronic acids.

Proposed Synthetic Workflow

The logical workflow for the synthesis of the target compound involves two main stages: the creation of a suitable precursor, 9-bromo-10-(naphthalen-1-yl)anthracene, followed by a lithium-halogen exchange and subsequent borylation.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid. These are based on established chemical literature for the synthesis of analogous compounds.

Step 1: Synthesis of 9-Bromo-10-(naphthalen-1-yl)anthracene via Suzuki Coupling

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 9,10-dibromoanthracene (1.0 eq), naphthalen-1-ylboronic acid (1.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture of toluene, ethanol, and a 2M aqueous solution of potassium carbonate in a 4:1:1 ratio.

-

Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield 9-bromo-10-(naphthalen-1-yl)anthracene.

Step 2: Synthesis of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid

-

Reaction Setup: Dissolve 9-bromo-10-(naphthalen-1-yl)anthracene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried Schlenk flask under a nitrogen atmosphere.

-

Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise while maintaining the temperature. Stir the mixture at -78 °C for 1-2 hours.

-

Borylation: Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture at -78 °C. Allow the mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of 1M hydrochloric acid. Stir vigorously for 1-2 hours until a precipitate forms.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash with water and then with a small amount of cold diethyl ether or hexane. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., THF/hexane) to afford pure (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid.

Spectroscopic Analysis Protocol

-

NMR Sample Preparation: For ¹H and ¹³C NMR analysis, dissolve approximately 5-10 mg of the purified compound in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Mass Spectrometry Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry.

-

IR Spectroscopy: Obtain the infrared spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer, typically employing an attenuated total reflectance (ATR) accessory.

This guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid, intended to support further research and development in materials science and medicinal chemistry.

Unveiling the Photophysical Landscape of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid is a fluorescent molecule that merges the well-known photophysical attributes of the anthracene-naphthalene bichromophoric system with the versatile chemical reactivity and sensing capabilities of the boronic acid moiety. While specific, publicly available experimental data on the photophysical properties of this particular compound are scarce, this technical guide provides a comprehensive overview of its expected characteristics based on the well-established principles of related anthracene derivatives and arylboronic acids. Detailed experimental protocols for the full photophysical characterization of this and similar molecules are provided to enable researchers to generate empirical data. This guide serves as a foundational resource for professionals in materials science and drug development who are interested in leveraging the unique properties of this compound for applications in sensing, imaging, and organic electronics.

Core Physicochemical Properties

The fundamental physicochemical properties of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 400607-46-7 | [1][2] |

| Molecular Formula | C₂₄H₁₇BO₂ | [1][2] |

| Molecular Weight | 348.20 g/mol | [1][2] |

| Appearance | Expected to be a white to off-white solid | [2] |

| Boiling Point | 574.2°C (Predicted) | [1] |

| Density | 1.3 g/cm³ (Predicted) | [1] |

Expected Photophysical Properties

| Parameter | Expected Range / Characteristics |

| Absorption Maxima (λ_abs) | 350 - 410 nm, with characteristic vibronic fine structure typical of the anthracene core. |

| Molar Extinction Coefficient (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ in the longest wavelength absorption band. |

| Emission Maxima (λ_em) | 400 - 450 nm, exhibiting a blue fluorescence with some retention of the vibronic structure of the anthracene emission. The exact position will be solvent-dependent. |

| Stokes Shift | Expected to be in the range of 30 - 60 nm. |

| Fluorescence Quantum Yield (Φ_F) | 0.3 - 0.9 in aprotic solvents. The quantum yield may be sensitive to the presence of diols and pH due to the boronic acid group. |

| Fluorescence Lifetime (τ) | 1 - 10 ns. The lifetime is expected to be mono-exponential in the absence of specific quenching interactions. |

Experimental Protocols

To facilitate the empirical determination of the photophysical properties of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid, the following detailed experimental protocols are provided.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficient (ε).

Materials:

-

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid

-

Spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile)

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer[3]

Procedure:

-

Prepare a stock solution of the compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.

-

From the stock solution, prepare a series of dilutions (e.g., 1 x 10⁻⁵ M, 5 x 10⁻⁶ M, 1 x 10⁻⁶ M).

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.[4]

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.[4]

-

Starting with the most dilute solution, record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).[5]

-

Repeat the measurement for all concentrations.

-

The absorption maxima (λ_abs) are the wavelengths of highest absorbance.

-

The molar extinction coefficient (ε) can be calculated from the Beer-Lambert law (A = εcl) by plotting absorbance at λ_abs versus concentration. The slope of the resulting line is ε.

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maxima (λ_em).

Materials:

-

Solutions prepared for UV-Vis spectroscopy (ensure absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects).[6]

-

Spectroscopic grade solvent

-

Quartz fluorescence cuvettes

-

Spectrofluorometer

Procedure:

-

Turn on the spectrofluorometer and allow the excitation source to stabilize.

-

Place the cuvette with the pure solvent in the sample holder to measure the background signal.

-

Excite the solvent at the intended excitation wavelength and record the emission spectrum. This will account for any solvent Raman scattering.[7]

-

Replace the solvent cuvette with the sample cuvette.

-

Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum (e.g., 375 nm).[6]

-

Record the emission spectrum over a suitable wavelength range (e.g., 390-600 nm), ensuring the excitation and emission slits are set appropriately.

-

Subtract the solvent background spectrum from the sample's emission spectrum to obtain the corrected fluorescence spectrum.

-

The wavelength of maximum fluorescence intensity is the emission maximum (λ_em).

Fluorescence Quantum Yield (Φ_F) Determination

Objective: To determine the efficiency of the fluorescence process.

Materials:

-

Sample solutions with absorbance < 0.1 at the excitation wavelength.

-

A quantum yield standard with a known Φ_F and similar absorption/emission properties (e.g., 9,10-Diphenylanthracene in cyclohexane, Φ_F = 0.90).

-

Spectroscopic grade solvents for both the sample and the standard.

-

UV-Vis spectrophotometer and spectrofluorometer.

Procedure (Relative Method):

-

Record the absorption spectra of the sample and the standard. Prepare solutions of both with closely matched absorbances at the same excitation wavelength.[8]

-

Record the corrected fluorescence emission spectra of both the sample and the standard under identical instrument conditions (excitation wavelength, slit widths).

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[8]

Fluorescence Lifetime (τ) Measurement

Objective: To measure the average time the molecule spends in the excited state.

Materials:

-

Dilute sample solution (absorbance < 0.1).

-

Time-Correlated Single Photon Counting (TCSPC) system.[9][10][11][12][13]

-

Pulsed light source (e.g., picosecond laser diode or LED) with an excitation wavelength appropriate for the sample.

-

Fast single-photon detector.

Procedure:

-

Set up the TCSPC system with the appropriate excitation source and detector.

-

Record the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.

-

Replace the scattering solution with the sample solution.

-

Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel.

-

Perform deconvolution of the sample decay with the IRF using appropriate fitting software to obtain the fluorescence lifetime (τ). The decay is typically fitted to a single or multi-exponential function.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive photophysical characterization of a fluorescent molecule like (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid.

Boronic Acid-Based Signaling Pathway

A primary application of arylboronic acids is in the development of fluorescent sensors, particularly for saccharides. The boronic acid group can reversibly bind with diols, leading to a change in the photophysical properties of the molecule. This mechanism is depicted below.

Conclusion

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid stands as a promising molecule at the intersection of high-performance fluorophores and chemical sensing. While a detailed, experimentally verified photophysical profile is yet to be published, this guide provides a robust framework for its expected properties and the methodologies required for their determination. The protocols and predictive data herein are intended to empower researchers in drug development, materials science, and analytical chemistry to explore the full potential of this and related compounds in their respective fields. The combination of a bright, blue-emitting core with a versatile boronic acid handle suggests significant opportunities for the development of novel sensors and functional materials.

References

- 1. echemi.com [echemi.com]

- 2. globalchemmall.com [globalchemmall.com]

- 3. agilent.com [agilent.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. edinst.com [edinst.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. chem.uci.edu [chem.uci.edu]

- 9. photon-force.com [photon-force.com]

- 10. becker-hickl.com [becker-hickl.com]

- 11. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 12. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]

- 13. Time Correlated Single Photon Counting – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]

Navigating the Solubility of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid: A Technical Guide for Researchers

For Immediate Release

Predicted Solubility Profile

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid's structure is dominated by the large, hydrophobic anthracene and naphthalene ring systems. This suggests that its solubility will be primarily dictated by the principles governing the dissolution of large PAHs. Generally, the aqueous solubility of PAHs is very low and decreases with increasing molecular size.[1] While the boronic acid moiety introduces a degree of polarity and the capacity for hydrogen bonding, the overall character of the molecule remains highly nonpolar.

Based on these structural considerations and the known solubility of similar compounds, a qualitative assessment of its solubility in common organic solvents is presented in Table 1. It is anticipated that the compound will exhibit poor solubility in polar protic solvents and nonpolar aliphatic solvents, with preferential solubility in polar apathetic and some chlorinated organic solvents that can engage in favorable intermolecular interactions with the aromatic rings.

Table 1: Predicted Qualitative Solubility of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderately to Highly Soluble | These solvents can effectively solvate the large aromatic structure without engaging in strong hydrogen bonding that would be disrupted by the nonpolar bulk of the molecule. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly to Moderately Soluble | The polarity and polarizability of these solvents can facilitate dissolution of the aromatic system. |

| Aromatic | Toluene, Xylenes | Sparingly Soluble | "Like dissolves like" principle suggests some solubility, but the large, rigid structure may limit high solubility even in aromatic solvents. |

| Ethers | Diethyl ether | Sparingly Soluble | Lower polarity compared to THF may result in reduced solubility. |

| Alcohols | Methanol, Ethanol | Sparingly to Insoluble | The strong hydrogen-bonding network of alcohols is not conducive to solvating the large nonpolar aromatic core. |

| Nonpolar Aliphatic | Hexanes, Heptane | Insoluble | The significant difference in polarity between the solute and solvent will likely result in very poor solubility. |

| Water | Water | Insoluble | The hydrophobic nature of the large PAH component will dominate, leading to negligible aqueous solubility.[1] |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data for (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of a compound in various organic solvents.

Materials and Equipment

-

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid into a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid is crucial.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker.

-

Allow the undissolved solid to settle.

-

Withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of known concentrations of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid in the same solvent.

-

Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) to achieve good separation and detection of the compound.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the filtered saturated solution (appropriately diluted if necessary) and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is the concentration of the compound in the saturated solution, typically expressed in mg/mL or mol/L.

-

Visualizing Experimental and Structural Information

To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and the chemical structure of the target compound.

Conclusion

While specific quantitative solubility data for (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid is not currently available, this guide provides a robust framework for researchers to understand its likely solubility characteristics and to determine them experimentally. The provided protocols and diagrams are intended to facilitate the efficient and accurate assessment of this compound's solubility, which is a critical parameter for its successful application in synthesis, formulation, and materials development. Researchers are encouraged to perform their own solubility studies to obtain data relevant to their specific experimental conditions.

References

A Technical Guide to the Thermal Stability of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid is a polycyclic aromatic hydrocarbon derivative with significant potential in organic synthesis and materials science. Its utility in these fields, and potentially in medicinal chemistry, necessitates a thorough understanding of its physicochemical properties, particularly its thermal stability. This technical guide provides a comprehensive overview of the known characteristics of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid, with a focus on its thermal behavior. Due to the limited availability of specific experimental data for this compound, this guide also presents generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) that are applicable to arylboronic acids. Furthermore, potential applications in drug development are discussed in the context of related anthracene and boronic acid compounds, including a hypothetical signaling pathway.

Introduction

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid, with the CAS Number 400607-46-7, is a white solid organic compound.[1] Its structure, featuring a bulky naphthalene group attached to an anthracene core with a boronic acid moiety, makes it a valuable building block in organic chemistry. It is primarily utilized in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize more complex organic molecules.[1][2] These products find applications in the development of organic light-emitting diodes (OLEDs), organic semiconductors, and other advanced materials.[1]

While its primary applications have been in materials science, both anthracene derivatives and boronic acids have garnered significant interest in medicinal chemistry.[3] Anthracene-based compounds have been explored for their potential as anticancer agents, and several boronic acid-containing molecules have been developed as therapeutics.[4][5] A comprehensive understanding of the thermal stability of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid is therefore crucial for its handling, storage, and application in both material and potential pharmaceutical development.

Physicochemical Properties

A summary of the known physicochemical properties of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid is presented in Table 1. It is important to note that some of these values are predicted and have not been experimentally verified.

| Property | Value | Source |

| CAS Number | 400607-46-7 | |

| Molecular Formula | C₂₄H₁₇BO₂ | [6] |

| Molecular Weight | 348.20 g/mol | [6] |

| Appearance | White powder | [6] |

| Purity | ≥98% (commercially available) | [7] |

| Boiling Point (Predicted) | 574.2 °C | [8] |

| Refractive Index (Predicted) | 1.767 | [8] |

| General Stability | Relatively stable under normal laboratory conditions. | [1] |

Thermal Stability Analysis

General Thermal Decomposition Behavior of Arylboronic Acids

Arylboronic acids can undergo thermal decomposition, which is the breakdown of the compound into two or more substances using heat.[9] For boronic acids, a primary thermal event is often the loss of water to form a boroxine, as illustrated in the logical diagram below. This is a reversible reaction in the presence of water. At higher temperatures, further decomposition of the organic structure can occur.

Caption: Dehydration of an arylboronic acid to a boroxine upon heating.

Experimental Protocols for Thermal Analysis

The following sections detail generalized experimental protocols for TGA and DSC that can be adapted to determine the thermal stability of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] This technique is ideal for determining decomposition temperatures, moisture content, and the composition of multi-component systems.[11]

Objective: To determine the onset of thermal decomposition and to quantify mass loss at different temperatures for (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid into a clean TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[10]

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a linear rate of 10 °C/min to a final temperature of 600 °C. The heating rate can be adjusted to resolve different thermal events.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

The onset of decomposition is identified as the temperature at which a significant mass loss begins.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum rates of mass loss.

-

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[12] It is used to determine melting points, glass transitions, and heats of fusion and crystallization.[13]

Objective: To determine the melting point and enthalpy of fusion of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid and to observe any other phase transitions.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as the reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample at a linear rate of 10 °C/min to a temperature above its expected melting point (e.g., 300 °C). A heat/cool/heat cycle can be employed to erase the sample's thermal history.[14]

-

-

Data Collection: Record the heat flow to the sample as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

The melting point is determined as the onset or peak temperature of the endothermic melting transition.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

-

Synthesis Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Relevance in Drug Development and Hypothetical Signaling Pathway

The structural motifs of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid—the anthracene core and the boronic acid group—are both of interest in drug development. Anthracene derivatives have been investigated for their anticancer properties, often acting as DNA intercalators or topoisomerase inhibitors.[4] Boronic acids are versatile pharmacophores that can form reversible covalent bonds with diols, which are present in many biological molecules like sugars and glycoproteins.[5] They can also interact with the active site of serine proteases.[5]

While no specific biological activity has been reported for (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid, its structural components suggest that it could be explored as a potential therapeutic agent. For instance, it could be designed to target specific enzymes or receptors involved in disease pathways.

Below is a hypothetical signaling pathway illustrating how a functionalized anthracene-boronic acid derivative might act as an inhibitor in a cancer-related pathway. This is a generalized and hypothetical representation.

Caption: Hypothetical inhibition of a cancer signaling pathway by a derivative.

Conclusion

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid is a compound with established utility in organic synthesis and materials science. While specific data on its thermal stability is currently lacking, this guide provides a framework for its analysis using standard techniques like TGA and DSC. The general behavior of arylboronic acids suggests that dehydration to form boroxines is a key thermal event to consider. The structural features of this molecule also suggest potential, though as yet unexplored, applications in medicinal chemistry. Further experimental investigation is required to fully characterize the thermal properties and biological activity of this compound to unlock its full potential in various scientific and industrial fields.

References

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the Discovery of Anthraquinone-Based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalchemmall.com [globalchemmall.com]

- 7. (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid, CasNo.400607-46-7 AstaTech ( Chengdu) BioPharmaceutical Corp. China (Mainland) [astatechdd.lookchem.com]

- 8. echemi.com [echemi.com]

- 9. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 10. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 11. DSC vs TGA analysis | Universal Lab Blog [universallab.org]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 15. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

Purity Analysis of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid. This compound is a valuable building block in organic synthesis, particularly in the development of novel organic electronic materials and pharmaceutical candidates. Ensuring its purity is critical for the reliability and reproducibility of downstream applications. This document outlines detailed experimental protocols for the primary analytical techniques, discusses potential impurities, and presents data in a clear and accessible format.

Introduction

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid is a polycyclic aromatic hydrocarbon functionalized with a boronic acid moiety. Its purity is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the principal method for quantifying purity and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for structural confirmation and identification of the main component and any potential contaminants.

Potential Impurities

A thorough understanding of the synthetic route is crucial for identifying potential impurities. A common method for the synthesis of analogous arylboronic acids is the Suzuki-Miyaura cross-coupling reaction. Based on this, potential impurities in (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid may include:

-

Starting Materials: Unreacted precursors such as 9,10-dihaloanthracene or 1-naphthaleneboronic acid.

-

Homocoupling Byproducts: Formation of species like 1,1'-binaphthyl or di-anthracenyl derivatives.

-

Protodeboronation Product: The loss of the boronic acid group to yield 9-(naphthalen-1-yl)anthracene. This is a common degradation pathway for arylboronic acids, often facilitated by moisture and certain pH conditions.[1][2]

-

Oxidation Products: Arylboronic acids can be susceptible to oxidation, leading to the formation of the corresponding phenol, (10-(naphthalen-1-yl)anthracen-9-ol).[3]

-

Residual Catalyst: Trace amounts of the palladium catalyst used in the coupling reaction.

-

Anhydrides (Boroxines): Boronic acids can reversibly form cyclic anhydrides (boroxines) upon dehydration.

Analytical Data Summary

The following table summarizes the key analytical techniques and typical results for the purity assessment of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid.

| Analytical Technique | Parameter | Typical Specification | Purpose |

| HPLC (UV Detection) | Purity | ≥ 98.0% | Quantifies the main component and detects organic impurities. |

| Impurity Profile | Individual impurities ≤ 0.5% | Identifies and quantifies specific process-related and degradation impurities. | |

| ¹H NMR | Chemical Shift & Integration | Conforms to structure | Confirms the chemical structure and provides semi-quantitative information on purity. |

| LC-MS | Molecular Ion (m/z) | [M+H]⁺ or [M-H]⁻ | Confirms molecular weight and aids in the identification of unknown impurities. |

| Loss on Drying (LOD) | Water Content | ≤ 1.0% | Determines the amount of volatile matter, primarily water. |

| Residue on Ignition (ROI) | Inorganic Impurities | ≤ 0.1% | Quantifies the amount of inorganic residue after combustion. |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is designed to provide a high-resolution separation of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid from its potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Program:

Time (min) % Mobile Phase B 0 50 20 95 25 95 26 50 | 30 | 50 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can provide information on the presence of impurities.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are often suitable for boronic acids to minimize issues with oligomerization that can occur in less polar solvents like CDCl₃.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the chosen deuterated solvent.

-

Experiments:

-

¹H NMR: Provides information on the proton environment in the molecule. The spectrum should be consistent with the structure of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid. Integration of signals can be used to estimate the relative amounts of impurities if their signals are well-resolved.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

¹¹B NMR: Can be used to observe the boron atom directly and can help to distinguish between the boronic acid and its potential anhydride or ester forms.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight of the target compound and to identify unknown impurities.

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes is recommended.

-

LC Conditions: The HPLC method described in section 4.1 can be adapted for LC-MS analysis.

-

Data Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid (C₂₄H₁₇BO₂, exact mass: 348.13). The masses of any observed impurities can be used to propose their potential structures.

Visualizations

Caption: Workflow for the purity analysis of the target compound.

Caption: Potential impurity profile for the target compound.

References

Commercial suppliers of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid, including its chemical properties, a list of commercial suppliers, and a representative experimental protocol for its application in cross-coupling reactions.

Chemical Properties and Identifiers

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid is an organic boron compound frequently utilized as a reagent and intermediate in organic synthesis.[1] Its applications include roles in metal-catalyzed cross-coupling reactions and the development of organic semiconductor and light-emitting materials.[1]

Table 1: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| CAS Number | 400607-46-7 | [2][3][4] |

| Molecular Formula | C₂₄H₁₇BO₂ | [2][4][5][6] |

| Molecular Weight | ~348.20 g/mol | [2][5] |

| Exact Mass | 348.132160 amu | [2][6] |

| Appearance | White to yellow powder | [5] |

| Density | 1.3 g/cm³ | [2] |

| Boiling Point | 574.2 °C |[2] |

Commercial Supplier Information

The following table summarizes publicly listed commercial suppliers for (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid. Purity levels and availability may vary, and researchers are advised to request certificates of analysis from their chosen supplier.

Table 2: Commercial Supplier Summary

| Supplier | Purity/Assay | Country | Notes |

|---|---|---|---|

| AstaTech (Chengdu) BioPharmaceutical Corp. | 98% | China | Listed as a pharmaceutical intermediate.[3] |

| Oakwood Chemical | Not Specified | USA | Provides CAS and molecular formula.[4] |

| GlobalChemMall | 99% | China | Lists product as a white powder.[5] |

| Baynoe Chem Co., Ltd. | Not Specified | China | Listed as an organic intermediate.[6] |

| Beijing Pure Chem Co., Ltd. | Not Specified | China | Provides contact information for inquiries.[7] |

| BLDpharm | Not Specified | Global | Offers documentation such as NMR and HPLC data.[8] |

| Wuhan UCchem Biotechnology Co., LTD. | Not Specified | China | Listed as a spot supply item on ChemBK.[1] |

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Boronic acids are cornerstone reagents for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The following is a generalized, representative protocol for the coupling of an aryl halide with (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid.

Objective: To synthesize a biaryl compound by coupling (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid with an aryl halide (Ar-X, where X = Br, I).

Materials:

-

(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid (1.0 eq)

-

Aryl Halide (1.0-1.2 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)

-

Anhydrous Solvent (e.g., Toluene, Dioxane, DMF)

-

Schlenk flask or equivalent reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid, the chosen aryl halide, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen.

-

Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent via syringe.

-

Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the Suzuki-Miyaura cross-coupling protocol described above.

Caption: Logical workflow for a Suzuki-Miyaura cross-coupling reaction.

References

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid, CasNo.400607-46-7 AstaTech ( Chengdu) BioPharmaceutical Corp. China (Mainland) [astatechdd.lookchem.com]

- 4. (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid [oakwoodchemical.com]

- 5. globalchemmall.com [globalchemmall.com]

- 6. (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid | tradekorea [tradekorea.com]

- 7. chinachemnet.com [chinachemnet.com]

- 8. 400607-46-7|(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid|BLD Pharm [bldpharm.com]

Application Notes and Protocols for Suzuki Coupling Reactions Using (10-(Naphthalen-1-yl)anthracen-9-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing the sterically hindered (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid. This key building block is instrumental in the synthesis of complex polyaromatic hydrocarbons, which are of significant interest in materials science, particularly for the development of organic light-emitting diodes (OLEDs), and in medicinal chemistry.[1][2][3]

The Suzuki coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[4][5] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the production of non-toxic byproducts.[6][7] When dealing with bulky substrates like (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid, specific catalytic systems and reaction conditions are necessary to achieve high yields.[8][9][10][11]

General Reaction Scheme

The Suzuki coupling reaction involves three primary steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][12] The base plays a crucial role in the transmetalation step by activating the boronic acid.[13]

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol is a general guideline for the Suzuki coupling of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials and Reagents

| Reagent/Material | Grade/Purity | Supplier Example | Notes |

| (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid | ≥98% | Commercially Available | Sterically hindered boronic acid.[14][15] |

| Aryl Bromide | ≥98% | Various | The coupling partner for the boronic acid. |

| Palladium(II) Acetate (Pd(OAc)₂) | 99% | Various | A common palladium precursor. |

| SPhos | ≥98% | Various | A bulky phosphine ligand suitable for hindered couplings. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Various | A common base for Suzuki reactions. |

| 1,4-Dioxane | Anhydrous, 99.8% | Various | A suitable solvent for this type of reaction. |

| Toluene | Anhydrous, 99.8% | Various | Alternative solvent. |

| Deionized Water | High Purity | N/A | Often used in combination with the organic solvent. |

| Inert Gas (Nitrogen or Argon) | High Purity | N/A | For maintaining an inert atmosphere. |

| Standard Glassware | N/A | N/A | Round-bottom flask, condenser, etc. |

Reaction Setup and Procedure

Caption: A typical experimental workflow for the Suzuki coupling reaction.

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid (1.2 equivalents), the desired aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Catalyst and Ligand Addition : Add the palladium(II) acetate catalyst (0.02 equivalents) and the SPhos ligand (0.04 equivalents) to the flask.

-

Inert Atmosphere : The flask is then evacuated and backfilled with an inert gas such as nitrogen or argon. This cycle should be repeated three times to ensure the reaction is carried out under an inert atmosphere.

-

Solvent Addition : Add anhydrous 1,4-dioxane and deionized water (a common ratio is 4:1 v/v) to the reaction flask via a syringe. The total solvent volume should be sufficient to dissolve the reactants.

-

Reaction Conditions : The reaction mixture is heated to a temperature between 80-100 °C and stirred vigorously. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up : Once the reaction is complete, it is cooled to room temperature. The mixture is then diluted with an organic solvent like ethyl acetate and washed sequentially with water and brine.

-

Isolation : The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-